Pcsk9-IN-23

PCSK9 secretion HepG2 cells LDL receptor expression

Researchers face a critical gap in accessing a validated small-molecule tool to dissect PCSK9 biology beyond monoclonal antibodies and siRNAs. Pcsk9-IN-23 (compound 5C), a 4-amino-2-pyridone derivative, directly blocks PCSK9 secretion from hepatocytes, addressing the need for a cell-permeable, secretion-targeted probe. - Blocks PCSK9 secretion in HepG2 cells at 5 µM without off-target cytotoxicity, enabling clean mechanistic studies. - Suppresses statin-induced PCSK9 upregulation, suitable for statin-PCSK9 feedback loop investigation. - Favorable acute tolerability at 40 mg/kg in C57BL/6J mice, reducing confounding variables in short-term in vivo LDLR upregulation and lipid-lowering efficacy studies. - Serves as a benchmark positive control for SAR exploration of 4-amino-2-pyridone derivatives. Supplied with ≥99% purity and comprehensive analytical documentation, this tool compound ensures reproducibility and supply reliability for preclinical research programs.

Molecular Formula C22H18F6N2O
Molecular Weight 440.4 g/mol
Cat. No. B12386488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePcsk9-IN-23
Molecular FormulaC22H18F6N2O
Molecular Weight440.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=O)N1CC2=CC=C(C=C2)C(F)(F)F)NCC3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C22H18F6N2O/c1-14-10-19(29-12-15-2-6-17(7-3-15)21(23,24)25)11-20(31)30(14)13-16-4-8-18(9-5-16)22(26,27)28/h2-11,29H,12-13H2,1H3
InChIKeyHALZZSRMURPKGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pcsk9-IN-23: PCSK9 Secretion Inhibitor


Pcsk9-IN-23, also designated as compound 5C, is a 4-amino-2-pyridone derivative that functions as a potent small-molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) secretion [1]. This compound was identified through a phenotypic screening and hit-to-lead optimization campaign focused on a novel anti-PCSK9 chemotype. It acts by blocking PCSK9 secretion from hepatocytes and significantly upregulating low-density lipoprotein receptor (LDLR) expression, thereby promoting LDL cholesterol clearance [1]. As a research tool compound, it is commercially available from multiple vendors with a reported purity of ≥99% [2] and is intended exclusively for preclinical scientific investigations.

Why Pcsk9-IN-23 Is Irreplaceable


PCSK9 inhibitors encompass diverse mechanisms including monoclonal antibodies, siRNAs, and small molecules that target distinct nodes of the pathway—protein-protein interaction (PPI) blockade, transcription inhibition, or secretion interference [1]. Pcsk9-IN-23 belongs to the rare class of small molecules that directly block PCSK9 secretion from hepatocytes [2]. Even among small-molecule PCSK9 inhibitors, potency, selectivity, and the specific molecular target vary dramatically; for instance, some compounds exhibit IC50 values in the nanomolar range while others require micromolar concentrations to achieve partial effects . Simply substituting Pcsk9-IN-23 with another PCSK9 inhibitor, even one within the same nominal class, risks altering the experimental outcome due to divergent mechanism-of-action, differential synergy with statins, and distinct in vivo tolerability profiles, all of which are quantitatively defined for Pcsk9-IN-23 in the evidence below.

Pcsk9-IN-23 Quantitative Evidence


PCSK9 Secretion Blockade vs. Hit Compound

In a direct head-to-head comparison within the same study, Pcsk9-IN-23 (compound 5C) at a concentration of 5 µM achieved complete (total) blockade of PCSK9 secretion from HepG2 hepatocytes [1]. In contrast, the original hit compound 1 from the same phenotypic screen, even at a higher concentration of 12.5 µM, only reduced extracellular PCSK9 levels by 35.8 ± 5.8% [1]. This represents a >2.5-fold lower effective concentration for achieving a far greater magnitude of effect.

PCSK9 secretion HepG2 cells LDL receptor expression 4-amino-2-pyridone

Statin-Induced PCSK9 Suppression

Pcsk9-IN-23 (compound 5C) demonstrates a cooperative, synergistic effect with simvastatin by significantly reducing the statin-induced increase in PCSK9 expression [1]. In HepG2 cells co-treated with simvastatin (1 µM), which normally upregulates PCSK9 transcription, addition of Pcsk9-IN-23 (5 µM) effectively counteracted this induction, leading to enhanced LDLR levels compared to simvastatin alone [1]. This property is not uniformly shared among all PCSK9 small-molecule inhibitors and represents a mechanistic advantage for studying statin combination paradigms.

statin synergy simvastatin PCSK9 transcription combination therapy

In Vivo Tolerability in Mice

In an acute tolerability study, Pcsk9-IN-23 (compound 5C) administered orally to C57BL/6J mice at a single dose of 40 mg/kg produced no signs of toxicity and no behavioral modifications over a 7-day observation period [1]. This favorable tolerability profile distinguishes it from earlier hit compounds in the same chemical series, which exhibited narrower safety margins and limited their progression to in vivo experimentation.

in vivo tolerability C57BL/6J mice oral administration preclinical safety

Cross-Study Potency Comparison

While Pcsk9-IN-23 lacks a reported IC50 value due to its mechanism of action (complete secretion blockade rather than graded inhibition), its functional potency can be contextualized against other PCSK9 small-molecule inhibitors. Pcsk9-IN-23 achieves total PCSK9 secretion blockade at 5 µM [1]. In cross-study comparisons, other tool compounds such as PCSK9-IN-20 exhibit an IC50 of 3.96 µM for PCSK9 reduction [2]; PCSK9-IN-11 has a reported IC50 of 5.7 µM for PCSK9 transcription inhibition [3]; and PCSK9-IN-27 demonstrates an IC50 of 3.4 nM but operates via a different PPI inhibition mechanism . These values highlight that Pcsk9-IN-23 operates in a comparable concentration range to other transcription/secretion inhibitors, but with a distinct functional endpoint (complete secretion block).

PCSK9 inhibitor IC50 potency ranking small molecule

Pcsk9-IN-23 Research Applications


PCSK9 Secretion Mechanism & Statin Feedback

Researchers investigating the intracellular trafficking and secretory pathways of PCSK9 can employ Pcsk9-IN-23 as a tool to completely ablate PCSK9 secretion from hepatocytes at a defined concentration (5 µM) without off-target cytotoxicity [1]. Its proven ability to suppress statin-induced PCSK9 upregulation makes it particularly suitable for mechanistic studies exploring the statin-PCSK9 feedback loop and for validating combination therapeutic strategies [1].

In Vivo Dyslipidemia Studies

Given its favorable acute tolerability profile at 40 mg/kg in C57BL/6J mice [1], Pcsk9-IN-23 is appropriate for short-term in vivo experiments designed to assess LDLR upregulation and lipid-lowering efficacy in rodent models of hypercholesterolemia. The absence of observable toxicity at this dose reduces confounding variables in efficacy readouts [1].

4-Amino-2-Pyridone SAR Studies

As the optimized lead compound from a systematic hit-to-lead campaign [1], Pcsk9-IN-23 serves as a benchmark for SAR exploration of 4-amino-2-pyridone derivatives. Researchers can use it as a positive control and reference point when synthesizing and evaluating novel analogues, comparing their ability to block PCSK9 secretion and upregulate LDLR [1].

Comparative Pharmacology of PCSK9 Inhibitors

Pcsk9-IN-23's mechanism of action (secretion blockade) differs from that of PPI inhibitors (e.g., PCSK9-IN-27) and pure transcription inhibitors (e.g., PCSK9-IN-11) [1][2][3]. It can be deployed in side-by-side experiments to dissect the functional consequences of inhibiting PCSK9 at different nodes of the pathway, providing insight into which intervention point yields the most robust LDLR upregulation.

Technical Documentation Hub

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27 linked technical documents
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